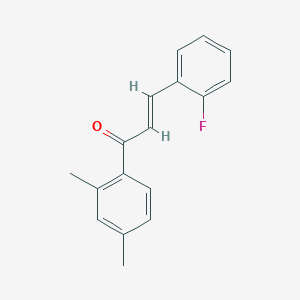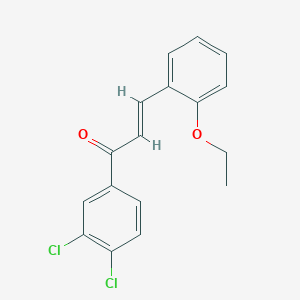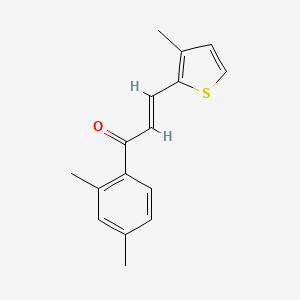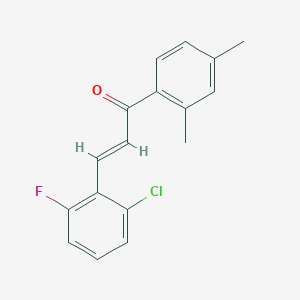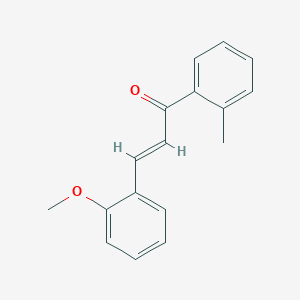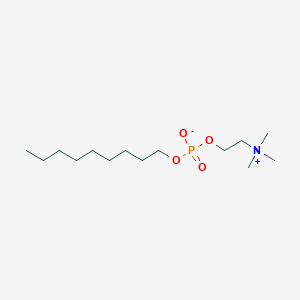
n-壬基磷酸胆碱
描述
N-Nonyl-phosphocholine (NPC) is a zwitterionic surfactant that is commonly used in laboratory experiments. It is composed of n-nonyl groups attached to a phosphocholine head group (PC) and is highly soluble in water. NPC has a variety of applications in research and is often used to study the structure and function of biological membranes. NPC is also used in a variety of biomedical applications, such as drug delivery, gene therapy, and tissue engineering.
科学研究应用
生化应用
细菌中的翻译后修饰:腺苷酸化和磷酸胆碱化涉及 n-壬基磷酸胆碱等化合物,是致病菌在感染过程中使用的重要翻译后修饰 (Müller 等人,2014).
磁共振光谱:n-壬基磷酸胆碱与磁共振光谱 (MRS) 相关,MRS 是一种用于生化和生物医学研究的非侵入性工具,包括了解 n-壬基磷酸胆碱等磷脂的行为 (Š. Mierisová & M. Ala-Korpela,2001).
植物生理学
植物中的磷酸胆碱合成:在菠菜 (Spinacia oleracea) 等植物中,磷酸胆碱(胆碱和甘氨酸甜菜碱的前体)通过磷酸乙醇胺 N-甲基转移酶等酶的催化合成 (Smith 等人,2000).
在拟南芥发育中的作用:磷酸胆碱对拟南芥中的植物发育和细胞完整性至关重要,表明磷酸胆碱生物合成途径中的分子起着关键作用 (Cruz-Ramírez 等人,2004).
其他应用
膜研究:对二植烷酰磷脂酰胆碱等脂质的膜堆积几何形状的研究(与 n-壬基磷酸胆碱具有相同的性质)有助于了解蛋白质-脂质相互作用和膜通道活性 (Hsieh 等人,1997).
胶束相互作用研究:n-壬基磷酸胆碱衍生物可以研究它们与胶束的相互作用,这对于了解膜结合生物分子的结构和行为非常重要 (Göbl 等人,2010).
生物医学诊断:磷酸胆碱化合物通过影响抗体反应参与人类丝虫病的诊断特异性 (Lal & Ottesen,1988).
抗寄生虫治疗:参与磷酸胆碱合成的酶,如磷酸乙醇胺 N-甲基转移酶,是抗寄生虫治疗的潜在靶标 (Bobenchik 等人,2011).
作用机制
Target of Action
n-Nonyl-phosphocholine, also known as Fos-choline-9, is a type of phosphocholine . Phosphocholines are precursors of membrane phospholipids, specifically phosphatidylcholine (PC), and the neurotransmitter acetylcholine . Therefore, the primary targets of n-Nonyl-phosphocholine are likely to be the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
n-Nonyl-phosphocholine acts as a detergent, providing an amphipathic environment that can mimic lipid bilayers . This makes it well-suited for solubilizing, stabilizing, and purifying membrane proteins . It interacts with its targets by integrating into the lipid bilayer, thereby affecting the stability and function of membrane proteins .
Biochemical Pathways
Phosphocholines like n-Nonyl-phosphocholine are involved in the synthesis of phosphatidylcholine (PC) and acetylcholine . The conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided . This leads to an increase in the levels of synaptic membrane within the brain . Phospholipase C (PLC) can act on the bond connecting the phosphate and the hydroxyl group on PC’s 3-carbon to yield diacylglycerol (DAG) and phosphocholine .
Pharmacokinetics
It is known that the size and shape of micelles formed by detergents like n-nonyl-phosphocholine depend on the length of the alkyl chain and the head group . This could potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of n-Nonyl-phosphocholine, and thus its bioavailability.
Result of Action
The primary result of n-Nonyl-phosphocholine’s action is the solubilization, stabilization, and purification of membrane proteins . This can facilitate the study of these proteins, including their structure and function . Additionally, the conversion of phosphocholine to PC can lead to an increase in the levels of synaptic membrane within the brain .
Action Environment
The action of n-Nonyl-phosphocholine can be influenced by environmental factors. For instance, the size and shape of the micelles it forms can depend on the detergent’s concentration in the solution . Additionally, the presence of other compounds, such as PC’s other circulating precursors, can affect the conversion of phosphocholine to PC .
生化分析
Biochemical Properties
n-Nonyl-phosphocholine plays a crucial role in biochemical reactions, particularly in the context of membrane biology. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, n-Nonyl-phosphocholine can modulate the activity of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . Additionally, n-Nonyl-phosphocholine can interact with membrane proteins, altering their conformation and function, which is essential for understanding membrane protein dynamics .
Cellular Effects
n-Nonyl-phosphocholine has significant effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, n-Nonyl-phosphocholine can affect the activity of signaling molecules such as protein kinases and phosphatases, which play critical roles in cell signaling pathways . Moreover, n-Nonyl-phosphocholine can alter gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes can have profound effects on cellular metabolism, including alterations in lipid metabolism and energy production .
Molecular Mechanism
The molecular mechanism of n-Nonyl-phosphocholine involves its interaction with various biomolecules at the molecular level. n-Nonyl-phosphocholine can bind to specific sites on enzymes and proteins, leading to changes in their activity and function. For instance, n-Nonyl-phosphocholine can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, n-Nonyl-phosphocholine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Nonyl-phosphocholine can change over time due to its stability, degradation, and long-term effects on cellular function. n-Nonyl-phosphocholine is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its activity and function . Long-term exposure to n-Nonyl-phosphocholine can result in alterations in cellular function, including changes in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of n-Nonyl-phosphocholine can vary with different dosages in animal models. At low doses, n-Nonyl-phosphocholine can have beneficial effects on cellular function, such as enhancing cell signaling and metabolism . At high doses, n-Nonyl-phosphocholine can have toxic or adverse effects, including cell death and tissue damage . These threshold effects are important for understanding the safe and effective use of n-Nonyl-phosphocholine in research and therapeutic applications.
Metabolic Pathways
n-Nonyl-phosphocholine is involved in various metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as phospholipases and kinases, which play critical roles in the metabolism of phospholipids and other lipids . n-Nonyl-phosphocholine can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
n-Nonyl-phosphocholine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and within different cellular compartments . n-Nonyl-phosphocholine can also affect its localization and accumulation by interacting with specific cellular structures and organelles .
Subcellular Localization
The subcellular localization of n-Nonyl-phosphocholine is critical for its activity and function. n-Nonyl-phosphocholine can be targeted to specific compartments or organelles through targeting signals and post-translational modifications
属性
IUPAC Name |
nonyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO4P/c1-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15(2,3)4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLDLXUUAKGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



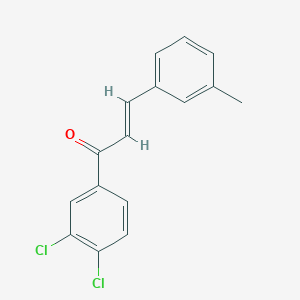


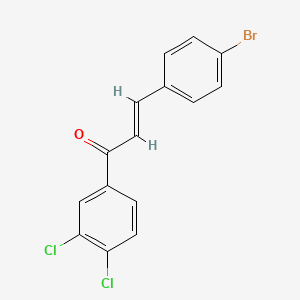
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)

